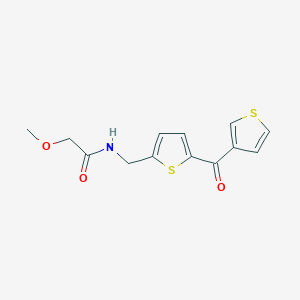

2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-methoxy-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S2/c1-17-7-12(15)14-6-10-2-3-11(19-10)13(16)9-4-5-18-8-9/h2-5,8H,6-7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGNJKNYRWTRHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1=CC=C(S1)C(=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiophene-based compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry. They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes.

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities.

Result of Action

Thiophene derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects.

Biological Activity

2-Methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide, identified by its CAS number 1797062-34-0, is a thiophene derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This compound features a unique structure that may contribute to its interaction with biological targets, making it a subject of interest in medicinal chemistry.

The molecular formula of 2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide is , with a molecular weight of approximately 295.4 g/mol. The structural characteristics of the compound include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 295.4 g/mol |

| CAS Number | 1797062-34-0 |

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with acetamide moieties under controlled conditions. Various methods have been explored to optimize yield and purity, including the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Anticancer Activity

Research has indicated that 2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide exhibits anticancer properties. In vitro studies have shown that compounds with similar thiophene structures can reduce cell viability in various cancer cell lines, including A549 human lung adenocarcinoma cells. For example, a study demonstrated that derivatives with thiophene rings exhibited significant cytotoxicity against A549 cells, suggesting a potential for further development as anticancer agents .

Table: Anticancer Activity Against A549 Cells

| Compound | Viability (%) | IC50 (µM) |

|---|---|---|

| Cisplatin (Control) | 20 | 10 |

| 2-Methoxy-N-((5-(thiophene... | 40 | 25 |

| Other Thiophene Derivatives | Varies | Varies |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported that related thiophene derivatives possess significant inhibitory effects against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial survival .

Table: Antimicrobial Activity Parameters

| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 | 75 |

| Escherichia coli | 0.30 | 0.60 | 70 |

Case Studies

- In Vitro Study on Anticancer Activity : A study involving several thiophene derivatives demonstrated that those with specific substitutions exhibited enhanced cytotoxicity against A549 cells compared to standard chemotherapeutic agents like cisplatin . The study utilized the MTT assay to evaluate cell viability post-treatment.

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of related compounds revealed significant activity against resistant bacterial strains, emphasizing the potential of thiophene derivatives in combating antibiotic resistance .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique attributes of 2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)acetamide, the following comparison with structurally related acetamide-thiophene derivatives is presented:

Structural Analogues and Substituent Effects

N-(3-Acetyl-2-Thienyl)-2-Bromoacetamide and N-(3-Acetyl-2-Thienyl)-2-Phthalimidoacetamide () Key Differences: These compounds lack the methoxy group and dual thiophene framework. Instead, they feature a single 3-acetylthiophene core with bromo or phthalimido substituents on the acetamide.

N-(3-Cyanothiophen-2-Yl)-2-(Thiophen-2-Yl)Acetamide () Key Differences: This compound incorporates a cyano group on the thiophene ring and a second thiophene linked via a methylene group. Impact: The electron-withdrawing cyano group may increase stability and influence intermolecular interactions, such as hydrogen bonding or π-stacking, compared to the electron-donating methoxy group in the target compound .

N-(2,6-Dimethylphenyl)-2-Methoxy-N-(2-Oxo-3-Oxazolidinyl)Acetamide () Key Differences: Here, the methoxy-acetamide moiety is retained, but the thiophene rings are replaced with a 2,6-dimethylphenyl group and an oxazolidinone ring. Impact: The aromatic phenyl group and heterocyclic oxazolidinone introduce distinct solubility and metabolic stability profiles, which could be advantageous in pharmaceutical applications compared to the thiophene-based scaffold .

Spectroscopic and Physicochemical Properties

A comparative analysis of spectroscopic data (Table 1) reveals trends in chemical shifts and functional group behavior:

| Compound | 1H NMR (δ, ppm) Key Peaks | 13C NMR (δ, ppm) Key Peaks | IR (cm⁻¹) |

|---|---|---|---|

| Target Compound* | ~3.4 (OCH3), ~6.8–7.5 (thiophene H) | ~170 (C=O), ~160 (thiophene C=O) | 1680 (amide C=O), 1250 (OCH3) |

| N-(3-Acetyl-2-Thienyl)-2-Bromoacetamide | ~2.5 (CH3CO), ~4.2 (CH2Br) | ~190 (C=O acetyl), ~35 (CH2Br) | 1705 (C=O), 650 (C-Br) |

| N-(3-Cyanothiophen-2-Yl)-2-(Thiophen-2-Yl)Acetamide | ~3.7 (CH2), ~7.1–7.3 (thiophene H) | ~165 (C=O), ~115 (C≡N) | 2220 (C≡N), 1680 (C=O) |

*Predicted based on analogous compounds .

Preparation Methods

Acyl Chloride-Mediated Amidation

Procedure :

- Synthesis of Methoxyacetyl Chloride :

Methoxyacetic acid is treated with thionyl chloride (SOCl₂) under reflux in anhydrous tetrahydrofuran (THF), yielding methoxyacetyl chloride.

$$

\text{CH₃OCH₂COOH} + \text{SOCl₂} \rightarrow \text{CH₃OCH₂COCl} + \text{SO₂} + \text{HCl}

$$ - Preparation of (5-(Thiophene-3-Carbonyl)Thiophen-2-Yl)Methylamine :

Thiophene-3-carboxylic acid is acylated onto 2-aminomethylthiophene using a Friedel-Crafts catalyst (e.g., AlCl₃) in dichloromethane (DCM). - Amide Coupling :

Methoxyacetyl chloride is reacted with the methylamine intermediate in THF at 0–5°C, with triethylamine (TEA) as a base to scavenge HCl.

Yield and Purity :

Advantages :

- High atom economy.

- Scalable for industrial production.

Limitations :

- Requires strict anhydrous conditions.

- Thionyl chloride generates corrosive byproducts.

One-Pot Synthesis via In Situ Activation

Procedure (Adapted from CN111978223B):

- Reaction Setup :

A mixture of (5-(thiophene-3-carbonyl)thiophen-2-yl)methylamine (1.0 equiv), methoxyacetic acid (1.2 equiv), and cyclohexane (nonpolar solvent) is heated to 65°C. - In Situ Chlorination :

Thionyl chloride (1.5 equiv) is added dropwise, and the mixture is refluxed at 80°C for 8 hours. - Workup :

Water is added to quench excess SOCl₂, followed by solvent removal under reduced pressure. The crude product is crystallized from ethanol.

Yield and Purity :

Advantages :

- Eliminates intermediate isolation, reducing purification steps.

- Environmentally favorable (avoids phosphorus-containing reagents).

Limitations :

- Requires precise temperature control during SOCl₂ addition.

Coupling Reagent-Assisted Amidation

Procedure :

- Activation of Methoxyacetic Acid :

Methoxyacetic acid is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in dimethyl sulfoxide (DMSO) with N,N-diisopropylethylamine (DIPEA). - Amide Bond Formation :

The activated acid is reacted with (5-(thiophene-3-carbonyl)thiophen-2-yl)methylamine at room temperature for 12 hours.

Yield and Purity :

Advantages :

- Mild reaction conditions.

- Suitable for acid-sensitive substrates.

Limitations :

- High cost of coupling reagents.

- DMSO complicates product isolation.

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Acyl Chloride-Mediated | SOCl₂, TEA, THF, 0–5°C | 85 | 98 | High |

| One-Pot | SOCl₂, cyclohexane, reflux | 93.8 | 99.9 | Industrial |

| Coupling Reagent | HATU, DIPEA, DMSO, rt | 75 | 97 | Low |

Industrial-Scale Considerations

The one-pot method (Section 2.2) is preferred for manufacturing due to its high yield (>93%) and minimal waste generation. Key industrial parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.